molecular formula C16H17Cl2NO2S B2609989 N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide CAS No. 866154-14-5

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide

Cat. No.: B2609989
CAS No.: 866154-14-5
M. Wt: 358.28
InChI Key: WJGPTGSZERYQJX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is a substituted benzenesulfonamide compound offered for research and development purposes. As part of the sulfonamide class, it represents a structure of significant interest in synthetic and medicinal chemistry research. Related N-arylbenzenesulfonamides have been documented in crystallography studies for analyzing molecular conformations, such as the dihedral angles between aromatic rings and hydrogen-bonding patterns that lead to specific supramolecular assemblies . The structure incorporates a tert-butyl group and phenyl ring on the sulfonamide nitrogen, which can be studied to understand the effects of steric bulk and substitution on molecular packing and solid-state properties. Research Applications: This compound is primarily utilized as a chemical reference standard or a building block in organic synthesis. It serves as a key intermediate for researchers developing novel chemical entities, particularly in the exploration of structure-activity relationships. The presence of dichloro and phenyl substituents makes it a valuable precursor for synthesizing more complex molecules for various research applications. Safety and Handling: This product is intended for research purposes only within a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should consult the product's Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment.

Properties

IUPAC Name

N-tert-butyl-2,4-dichloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)19(13-7-5-4-6-8-13)22(20,21)15-10-9-12(17)11-14(15)18/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPTGSZERYQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with tert-butylamine and aniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Sulfonic acids or sulfonates.

    Reduction Products: Amines or sulfides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : It serves as an essential building block in organic synthesis, enabling the formation of more complex molecules through various coupling reactions such as Suzuki and Heck reactions. Its unique functional groups allow for selective modifications that are crucial in developing new materials and compounds.

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting carbonic anhydrase, which plays a critical role in maintaining acid-base balance in biological systems .
  • Antimicrobial Activity : Research indicates that N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide exhibits antimicrobial properties against various pathogens. This makes it a candidate for further development in antimicrobial therapies .

Pharmaceutical Applications

  • Therapeutic Uses : This compound has been explored for its therapeutic potential in treating conditions such as diabetes and obesity. Its mechanism of action involves modulating metabolic pathways that are dysregulated in these diseases .

Case Study 1: Enzyme Inhibition

A study published in Nature demonstrated that this compound effectively inhibited a specific isoform of carbonic anhydrase (CA IX). The inhibition was characterized by a dose-dependent response, suggesting potential utility as a therapeutic agent in cancer treatment due to CA IX's role in tumorigenesis .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial efficacy of sulfonamide derivatives, this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The compound was tested alongside standard antibiotics, demonstrating comparable efficacy and suggesting its potential as an alternative treatment option .

Data Tables

Application AreaSpecific UseObservations
ChemistryBuilding block for complex organic synthesisFacilitates various coupling reactions
BiologyEnzyme inhibitionInhibits carbonic anhydrase with potential cancer treatment applications
PharmaceuticalsAntimicrobial agentEffective against Staphylococcus aureus and E. coli

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl and phenyl groups contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents on Benzene Ring Key Features
Target Compound C₁₆H₁₆Cl₂N₂O₂S 371.28 (calc.) 2,4-dichloro, N-phenyl High steric bulk, electron-withdrawing Cl substituents
4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide (670255-52-4) C₁₇H₂₁NO₂S 303.42 4-tert-butyl, N-methyl Methyl group reduces steric hindrance vs. tert-butyl
4-(tert-butyl)-N-isopropylbenzenesulfonamide (5636-16-8) C₁₃H₂₁NO₂S 271.38 4-tert-butyl, N-isopropyl Isopropyl group enhances lipophilicity
N-(tert-butyl)-4-methylbenzenesulfonamide (2849-81-2) C₁₁H₁₇NO₂S 243.32 4-methyl Simpler structure, lower molecular weight
N-[4-(tert-butyl)-1,3-thiazol-2-yl]-3-chlorobenzenesulfonamide (866150-36-9) C₁₃H₁₅ClN₂O₂S₂ 330.85 3-chloro, thiazole ring Heterocyclic thiazole enhances π-conjugation
N-tert-butyl-4-bromomethyl-2-fluorobenzenesulfonamide (415679-06-0) C₁₁H₁₅BrFNO₂S 324.21 4-bromomethyl, 2-fluoro Halogenated substituents increase electrophilicity
N-{2-tert-butyl-4-nitrophenyl}-4-methylbenzenesulfonamide (6683-79-0) C₁₇H₂₀N₂O₄S 348.42 4-nitro, 2-tert-butyl Nitro group introduces strong electron-withdrawing effects

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (Cl, F, Br, NO₂) enhance the electrophilicity of the sulfonamide sulfur, making these compounds more reactive in nucleophilic substitutions .
  • Heterocyclic Modifications : The thiazole-containing analog exhibits extended conjugation, which may influence binding affinity in biological systems.

Physicochemical and Spectroscopic Properties

  • Bond Lengths : In sulfinamides (e.g., (S)-N-phenyl-tert-butanesulfinamide), the N–C(aryl) bond (1.403 Å) is shorter than in sulfonamides (1.470–1.530 Å), indicating greater electron delocalization in sulfinamides .
  • Crystallography : Piperidine rings in tert-butyl-containing compounds adopt chair conformations, as seen in , suggesting similar steric preferences in the target compound .
  • Spectroscopy : IR and NMR data for analogs (e.g., ) confirm sulfonamide/sulfinamide functional groups and substituent positions.

Biological Activity

N-(tert-butyl)-2,4-dichloro-N-phenylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in enzyme inhibition and protein interactions. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. Its structure includes:

  • tert-butyl group : Enhances stability and solubility.
  • dichloro substitution : May influence biological activity through electronic effects.
  • phenyl group : Contributes to hydrophobic interactions with target proteins.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzymatic activity. This is particularly relevant in studies involving various enzymes where the compound acts as a competitive inhibitor.
  • Protein Interactions : The compound's ability to form stable complexes with proteins makes it useful in biochemical assays and structural biology studies .

Antimicrobial Activity

Research has shown that sulfonamides, including this compound, exhibit antimicrobial properties. A study demonstrated that derivatives of similar sulfonamide structures displayed significant activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 1.56 μg/mL . The presence of electron-withdrawing groups, such as chlorine, enhances antibacterial activity.

Enzyme Inhibition Studies

This compound has been utilized in studies focusing on its role as an inhibitor of lipoxygenases (LOX), enzymes implicated in inflammatory processes. Compounds similar to this sulfonamide have shown nM potency against specific LOX isoforms, indicating potential therapeutic applications in managing inflammatory diseases .

Case Studies and Research Findings

  • Inhibition of Lipoxygenase :
    • A study highlighted the effectiveness of sulfonamides in inhibiting platelet-type 12-lipoxygenase (12-LOX), which is associated with skin diseases and diabetes. The inhibition was linked to reduced aggregation in human platelets .
  • Calcium Channel Interaction :
    • Research involving isolated rat heart models indicated that certain benzenesulfonamides could alter perfusion pressure and coronary resistance through calcium channel inhibition. This suggests a cardiovascular protective role for compounds within this class .
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly affect the biological activity of sulfonamides. For instance, introducing trifluoromethyl groups at specific positions increased antibacterial efficacy while maintaining selectivity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(tert-butyl)-2,4-dichlorobenzenesulfonamideSimilar sulfonamide structureModerate antibacterial activity
N-phenyl-2,4-dichlorobenzenesulfonamideLacks tert-butyl groupLower stability and activity
N-(tert-butyl)-benzenesulfonamideSimplified structureReduced interaction potential

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